2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine
Description
Historical Context and Significance of Pyridone Derivatives in Chemical Sciences
The study of pyridone derivatives dates back to the 19th century, with their significance growing substantially over the decades as their versatile properties were uncovered. nih.gov Initially explored for their unique chemical reactivity, pyridones soon garnered significant attention for their presence in a wide array of natural products and pharmacologically active compounds. nih.govrsc.org This has established the 2-pyridone core as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. chemicalbook.comspectrabase.com
The broad spectrum of biological activities associated with pyridone-based molecules includes antifungal, anti-HIV, antitumor, and anti-inflammatory properties. nih.govnih.govmdpi.com This has made the synthesis and functionalization of 2-pyridone derivatives a subject of longstanding interest in organic synthetic chemistry. rsc.orgnih.gov The ability of the pyridone structure to act as both a hydrogen bond donor and acceptor contributes to its capacity to interact with biological targets. spectrabase.comnih.gov
Structural Classification and Isomerism within Hydroxylated Pyridine (B92270) Frameworks
Hydroxylated pyridines, such as 2-hydroxypyridine (B17775), exhibit a classic case of tautomerism, existing in equilibrium between two forms: the enol (hydroxypyridine) form and the keto (pyridone) form. nih.govchemicalbook.com This phenomenon is crucial to their chemical behavior and biological function. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. chemicalbook.com
Tautomerism of 2-Hydroxypyridine
| Tautomeric Form | Structure | Predominance |
| 2-Hydroxypyridine (Enol) | Generally favored in the gas phase and in non-polar solvents. chemicalbook.com | |
| 2-Pyridone (Keto) | Generally favored in the solid state and in polar solvents. chemicalbook.comchemicalbook.com |
Beyond tautomerism, substituted hydroxylated pyridines can exhibit various forms of structural isomerism, depending on the position of the hydroxyl group and other substituents on the pyridine ring. For instance, positional isomers such as 3-hydroxypyridine (B118123) and 4-hydroxypyridine (B47283) have distinct chemical and physical properties. The specific arrangement of substituents in 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine defines its unique chemical identity within this class of compounds.
Current Research Landscape and Academic Interest in 2-Hydroxypyridine Scaffolds
The academic interest in 2-hydroxypyridine scaffolds remains high, driven by their proven utility in drug discovery and materials science. nih.govchemicalbook.com Current research focuses on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly ways to synthesize and functionalize 2-pyridone derivatives. nih.gov This includes the use of transition metal-catalyzed reactions to create complex molecular architectures.
Medicinal Chemistry Applications: A significant portion of research is dedicated to the design and synthesis of new 2-pyridone-containing molecules with potential therapeutic applications. spectrabase.comnih.gov Their ability to mimic peptide bonds and interact with biological macromolecules makes them attractive for developing new drugs against a range of diseases, including cancer and viral infections. nih.gov
Materials Science: The unique photophysical properties of some 2-pyridone derivatives have led to their investigation for use in fluorescent materials and organic light-emitting diodes (OLEDs). rsc.org
The ongoing exploration of 2-hydroxypyridine scaffolds promises to yield new discoveries and applications, further cementing their importance in the chemical sciences. While detailed research findings on the specific compound this compound are not widely available in the public domain, its structure suggests it would be a valuable subject for investigation within the broader context of substituted pyridone chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trimethyl-5-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-10(2)14(16)15-11(3)13(9)12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLGRRACFRHJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540650 | |
| Record name | 3,4,6-Trimethyl-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98042-74-1 | |
| Record name | 3,4,6-Trimethyl-5-phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydroxy 3,4,6 Trimethyl 5 Phenylpyridine and Its Analogs
Retrosynthetic Analysis of 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine
A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection pathways for its construction. The core 2-pyridone ring, being heavily substituted, lends itself to a convergent synthesis strategy, such as a multi-component reaction (MCR).
One primary disconnection approach involves breaking the ring at the N1-C2 and C3-C4 bonds. This leads back to simpler, acyclic precursors: a β-ketoester or a 1,3-dicarbonyl compound, an enamine or an ammonium (B1175870) source, and a component to introduce the C5-phenyl and C6-methyl groups. This strategy is particularly amenable to MCRs, which are known for their efficiency in building molecular complexity in a single step.
Alternatively, a stepwise approach can be envisioned. A key disconnection is the C5-phenyl bond, suggesting a late-stage arylation of a pre-formed 2-hydroxy-3,4,6-trimethylpyridine ring. This would rely on modern transition metal-catalyzed cross-coupling reactions. Further disconnection of the pyridone ring itself would lead back to acyclic precursors that can be cyclized to form the core heterocyclic structure prior to arylation. This latter approach allows for the modular synthesis of various C5-aryl analogs.
Contemporary Synthetic Routes to 2-Pyridone Derivatives
The synthesis of 2-pyridone derivatives has evolved significantly, with modern chemistry favoring methods that are efficient, atom-economical, and environmentally benign. These contemporary routes provide powerful tools for accessing complex molecules like this compound.
Multi-component Reaction Strategies for Pyridone Core Construction
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach is celebrated for its operational simplicity, time and energy savings, and high atom economy, making it a powerful tool for constructing diverse heterocyclic scaffolds. nih.govrsc.org
For the synthesis of polysubstituted 2-pyridones, a common MCR strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile, cyanoacetamide, or a β-ketoester), and a compound providing the remaining atoms for the ring, often in the presence of a base or catalyst. rsc.orgresearchgate.net For instance, a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride can yield 3,4,6-triaryl-2(1H)-pyridones in good yields. nih.govrsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) | Reference |
| Aromatic Aldehyde | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | 75-98 | nih.gov |
| Aromatic Aldehyde | Substituted Acetophenone | Phenyl Acetamide | NaH, DMSO, 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | 58-82 | rsc.org |
| Alkene | Ketone | Ammonium Acetate (B1210297) | Solvent-free, 80 °C | 4,6-Diaryl-3-cyano-2-pyridones | High | mdpi.com |
Transition Metal-Catalyzed Coupling Reactions for Arylation of Pyridine (B92270) Rings
Transition-metal catalysis offers a powerful strategy for the functionalization of pyridine rings, including the introduction of aryl substituents. iipseries.org These methods are particularly useful for late-stage modification, allowing for the synthesis of a library of analogs from a common intermediate. beilstein-journals.org Palladium- and rhodium-based catalysts have been extensively used for the direct C-H arylation of pyridines and related heterocycles. nih.govresearchgate.net
For a molecule like this compound, a pre-synthesized 2-hydroxy-3,4,6-trimethylpyridine could undergo C-H arylation at the C5 position. Palladium acetate in combination with a phosphine ligand is a common catalytic system for such transformations. beilstein-journals.org This approach avoids the need to carry the phenyl group through the entire synthesis of the pyridone ring. Rhodium(I) catalysts have also been developed for the direct arylation of pyridines with aryl bromides, offering an efficient route to bis(hetero)aryl compounds. nih.gov
| Catalyst System | Coupling Partners | Key Features | Reference |
| Pd(OAc)₂ / PPh₃ | Pyridine derivatives and aryl halides | Intramolecular C-H arylation for fused systems | beilstein-journals.org |
| Rh(I) complex | Pyridines and aryl bromides | Direct arylation without pre-functionalization | nih.gov |
| Cu catalyst | Pyridine N-oxides and arylboronic esters | C2-arylation of pyridine N-oxides | nih.gov |
Microwave-Assisted and Solvent-Free Methodologies in Pyridone Synthesis
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have emerged as highly efficient and environmentally friendly alternatives to conventional synthetic methods. wordpress.comrsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. semanticscholar.orgnih.govuaeu.ac.ae
Solvent-free, or solid-state, reactions minimize the use of hazardous organic solvents, reducing environmental impact and simplifying product workup. researchgate.netscirp.org The synthesis of 2-pyridone derivatives has been successfully achieved using these green methodologies. For example, a four-component reaction to produce 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones was developed under solventless conditions, resulting in high yields and short reaction times. nih.govrsc.org Similarly, MCRs for 4,6-diaryl-3-cyano-2-pyridone derivatives have been efficiently conducted under solvent-free conditions. mdpi.com
| Reaction Type | Conditions | Advantages | Reference |
| Four-component synthesis of 2(1H)-pyridones | Solvent-free, 75 °C, 45 min | Absence of solvent, short reaction time, simple workup | rsc.org |
| Three-component synthesis of 2-pyridones | Solvent-free, catalyst-free, thermal | Eco-friendly, good yields | wordpress.comrsc.org |
| Synthesis of pyridine glycosides | Microwave-assisted, solvent-free | Rapid, mild, efficient | nih.gov |
Selective Hydrogenation and Dearomatization of Pyridine Scaffolds
The selective reduction of the pyridine ring to produce dihydropyridine (B1217469), tetrahydropyridine (B1245486), or piperidine (B6355638) derivatives is a crucial transformation, as these saturated N-heterocycles are prevalent in many biologically active compounds. nih.govresearchgate.net Dearomatization reactions convert flat, aromatic precursors into three-dimensional structures, which is often desirable for drug discovery. acs.org
Several methods exist for the hydrogenation and dearomatization of pyridines. Catalytic hydrogenation using transition metals like palladium, platinum, or rhodium is a common approach. researchgate.netrsc.org For instance, palladium on carbon (Pd/C) can be used for the chemoselective hydrogenation of the pyridine ring. rsc.org Rhodium-catalyzed transfer hydrogenation provides an efficient method for the reduction of pyridines to tetrahydropyridines and piperidines. semanticscholar.org Metal-free dearomatization using reagents like amine boranes has also been reported as a mild and selective method. nih.gov
| Method | Catalyst / Reagent | Product | Key Features | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂SO₄ | Piperidinemethylamines | Chemoselective reduction of nitrile and pyridine ring | rsc.org |
| Transfer Hydrogenation | Rhodium complex | Tetrahydropyridines and Piperidines | Efficient and chemoselective | semanticscholar.org |
| Metal-Free Reduction | Amine borane | N-substituted dihydropyridines | Mild and selective | nih.gov |
| Nucleophilic Dearomatization | Chiral copper hydride complex | 1,4-Dihydropyridines | Asymmetric C-C bond formation | acs.org |
Stereoselective Synthesis and Enantiocontrol in Pyridone Derivative Formation
The development of stereoselective methods for the synthesis of chiral pyridone derivatives and their saturated counterparts is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals. Asymmetric dearomatization of pyridines is a powerful strategy to access chiral, highly functionalized piperidines and related structures. mdpi.com
Enantiocontrol can be achieved through various catalytic asymmetric reactions. For example, the use of chiral transition metal complexes can direct the stereochemical outcome of a reaction. A notable example is the highly enantioselective 1,4-dearomatization of pyridines catalyzed by a chiral copper hydride complex, which forms a C-C bond under mild conditions. acs.org Similarly, rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters using a chiral BINAP ligand allows for the synthesis of dihydropyridines with a fully substituted stereocenter. mdpi.com Nickel-catalyzed enantioselective arylation of pyridinium ions has also been reported to produce enantioenriched 2-aryl-1,2-dihydropyridines. princeton.edu
| Reaction Type | Catalyst System | Product | Stereochemical Outcome | Reference |
| Nucleophilic 1,4-Dearomatization | Chiral Copper Hydride | Enantioenriched 1,4-dihydropyridines | High enantioselectivity | acs.org |
| Dearomatization of Nicotinic Acid Esters | Rh(COD)₂BF₄ / (R)-BINAP | Dihydropyridines with C6-stereocenter | Stereoselective synthesis | mdpi.com |
| Enantioselective Arylation | Nickel / Chiral Ligand | Enantioenriched 2-aryl-1,2-dihydropyridines | High enantiomeric excess | princeton.edu |
Derivatization Strategies for this compound
The chemical modification of this compound, which exists in tautomeric equilibrium with its 2-pyridone form (3,4,6-trimethyl-5-phenyl-1H-pyridin-2-one), is a nuanced area of synthetic chemistry. The dense substitution pattern and the presence of two distinct aromatic systems—the pyridine heterocycle and the phenyl moiety—offer multiple avenues for derivatization. The reactivity of this compound is governed by the interplay of the electronic properties of the 2-pyridone core, the steric hindrance imposed by the three methyl groups, and the electronic influence of the C5-phenyl substituent. Strategies for its derivatization can be broadly categorized by modifications on the pyridine ring and functionalization of the appended phenyl group.
Substituent Introduction and Modification on the Pyridine Heterocycle
The 2-pyridone ring is an electron-rich heterocycle, making it amenable to various functionalization reactions. The primary sites for derivatization include the nitrogen and oxygen atoms of the pyridone tautomer, as well as the single available C-H bond on the ring.
N- and O-Alkylation: The 2-hydroxypyridine (B17775) tautomer possesses two nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom. This ambident nucleophilicity can lead to mixtures of N-alkylated and O-alkylated products. Achieving regioselectivity is a significant challenge, often influenced by the choice of alkylating agent, solvent, and base. Recent methodologies have focused on achieving highly regioselective N-alkylation of 2-pyridones by employing reagents such as α-keto esters mediated by P(NMe2)3, which proceeds through a direct deoxygenation pathway under mild conditions. organic-chemistry.org While specific studies on this compound are not prevalent, these modern methods suggest a viable route to selectively produce N-alkylated derivatives.
Electrophilic Substitution: The 2-pyridone scaffold is generally activated towards electrophilic attack. Theoretical considerations and studies on analogous structures indicate that the C3 and C5 positions are the most electron-rich. However, in the target molecule, these positions are already substituted with methyl and phenyl groups, respectively. This leaves electrophilic attack on the ring itself less likely without displacing an existing group.
Nitration of 2-pyridone generally yields the 3-nitro-derivative in low acidity media and the 5-nitro-compound in highly acidic conditions. semanticscholar.org For the title compound, the steric bulk of the flanking methyl and phenyl groups would significantly hinder any potential electrophilic attack at the remaining ring positions.
C-H Functionalization: Direct C-H functionalization presents a powerful tool for derivatizing pyridone rings without pre-installed functional groups. However, this compound has no available C-H bonds on the pyridine heterocycle itself, as all carbons (C3, C4, C5, C6) are substituted. Therefore, direct C-H functionalization strategies would be aimed at the methyl groups or the phenyl ring rather than the pyridine core.
Functionalization of the Phenyl Moiety
The C5-phenyl group provides a secondary platform for introducing chemical diversity. The reactivity of this ring is subject to standard electrophilic aromatic substitution rules, influenced by the electronic and steric nature of the parent pyridone heterocycle.
Electrophilic Aromatic Substitution: The pyridone ring, connected at C5, acts as a substituent on the phenyl ring. Depending on the reaction conditions and the protonation state of the pyridine nitrogen, it can act as either an activating or deactivating group. Generally, such heterocyclic systems direct incoming electrophiles to the ortho and para positions of the phenyl ring.
Common electrophilic substitution reactions applicable to the phenyl moiety include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, likely at the para-position of the phenyl ring to minimize steric clash with the bulky pyridone core.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl ring, again favoring the para and ortho positions.
Friedel-Crafts Acylation and Alkylation: These reactions could introduce acyl and alkyl groups, respectively, although the Lewis acid catalysts used may coordinate with the nitrogen or oxygen atoms of the pyridone, potentially complicating the reaction.
A summary of potential electrophilic substitution reactions on the phenyl ring is presented below.
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-3,4,6-trimethyl-5-(4-nitrophenyl)pyridine |
| Bromination | Br₂, FeBr₃ | 2-Hydroxy-5-(4-bromophenyl)-3,4,6-trimethylpyridine |
| Acylation | RCOCl, AlCl₃ | 2-Hydroxy-3,4,6-trimethyl-5-(4-acylphenyl)pyridine |
This table represents predicted outcomes based on general principles of electrophilic aromatic substitution; specific experimental validation for this compound is limited in published literature.
Regioselectivity and Chemoselectivity in Reaction Pathways
Controlling the site of reaction (regioselectivity) and the functional group that reacts (chemoselectivity) is paramount in the synthesis of derivatives of this compound.
Regioselectivity: The primary challenge in derivatizing this molecule is directing reactions to a specific site.
Pyridine Ring vs. Phenyl Moiety: The choice of reagents and conditions determines which ring reacts. Strong electrophilic conditions typical for aromatic nitration or halogenation will likely favor substitution on the more accessible phenyl ring over the sterically crowded and electronically complex pyridone ring.
N- vs. O-Alkylation: As discussed, the alkylation of the pyridone tautomer is a classic example of a regioselectivity challenge. The outcome is sensitive to factors like the "hardness" or "softness" of the electrophile and the nature of the counter-ion and solvent.
Positional Selectivity on the Phenyl Ring: Steric hindrance from the two ortho-positions of the phenyl ring being adjacent to the C5 carbon of the pyridine and its flanking methyl groups (at C4 and C6) will strongly favor substitution at the para-position. Ortho-substitution would be significantly disfavored due to severe steric clash.
Chemoselectivity: The molecule contains several potential reactive sites: the OH/NH group, the pyridine ring π-system, the phenyl ring π-system, and the C-H bonds of the methyl groups.
Functional Group Reactivity: Reactions must be chosen to be selective for the desired functional group. For instance, radical conditions (e.g., using N-bromosuccinimide with a radical initiator) could potentially lead to benzylic bromination of one of the methyl groups, offering a different pathway for functionalization.
Protecting Groups: To achieve selective functionalization of the phenyl ring without interference from the nucleophilic pyridone oxygen, it may be necessary to protect the hydroxyl group as an ether or ester prior to performing electrophilic aromatic substitution. This protecting group can then be removed in a subsequent step.
The table below illustrates the factors influencing regioselectivity in the derivatization of substituted 2-pyridone systems.
| Reaction Type | Influencing Factors | Likely Outcome for the Target Compound |
| N/O Alkylation | Solvent Polarity, Counter-ion, Nature of Alkyl Halide | Mixture of N- and O-alkylated products; specific conditions required for selectivity. |
| Phenyl Ring Nitration | Steric Hindrance, Electronic Directing Effects | Highly selective for the para-position of the phenyl ring. |
| Pyridine Ring C-H Functionalization | Catalyst, Directing Group | Not applicable due to full substitution on the pyridine core. |
Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3,4,6 Trimethyl 5 Phenylpyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentniscpr.res.inresearchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl group protons, and the hydroxyl proton.
The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The three methyl groups (at positions 3, 4, and 6) would each give rise to a singlet, likely in the upfield region (δ 2.0-2.5 ppm), with their exact chemical shifts influenced by their position on the pyridine (B92270) ring. The hydroxyl (OH) proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. Due to the tautomerism between the hydroxy and pyridone forms, the position and appearance of the N-H or O-H proton can be particularly informative. wikipedia.org
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~ 7.2 - 7.6 | Multiplet |
| 6-CH₃ | ~ 2.4 | Singlet |
| 4-CH₃ | ~ 2.3 | Singlet |
| 3-CH₃ | ~ 2.1 | Singlet |
Carbon (¹³C) NMR Analysis
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The pyridine ring carbons would resonate at different chemical shifts depending on their substitution and proximity to the nitrogen and oxygen atoms. The C2 carbon, bonded to the hydroxyl group, is expected to be significantly deshielded. The carbons of the phenyl group would appear in the aromatic region (δ 120-140 ppm), while the methyl group carbons would be found in the upfield region (δ 15-25 ppm).
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-OH) | ~ 160 |
| C6 | ~ 150 |
| Phenyl C (quaternary) | ~ 138 |
| Phenyl CH | ~ 128 - 130 |
| C4 | ~ 135 |
| C3 | ~ 125 |
| C5 | ~ 120 |
| 6-CH₃ | ~ 20 |
| 4-CH₃ | ~ 18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations among the protons of the phenyl ring, helping to confirm their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the methyl proton singlets to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations between the methyl protons and the adjacent carbons of the pyridine ring, and between the phenyl protons and the C5 carbon of the pyridine ring, confirming the point of attachment.
Vibrational Spectroscopy: Infrared (IR) and Raman Studiesniscpr.res.inresearchgate.netsielc.com
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of the O-H stretching vibration involved in strong hydrogen bonding, which is typical for 2-hydroxypyridine (B17775) tautomers. nih.gov A strong band around 1650 cm⁻¹ would correspond to the C=O stretch of the pyridone tautomer, while absorptions for C=C and C=N stretching of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups would be observed around 3100-2850 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, which would be useful for characterizing the phenyl and pyridine rings.
Key Expected Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H / N-H Stretch (H-bonded) | 3200 - 2500 (broad) | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| C=O Stretch (Pyridone form) | ~1650 (strong) | Medium |
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysisresearchgate.netsielc.com
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula (C₁₄H₁₅NO).
The fragmentation pattern in the mass spectrum would likely involve initial cleavages of the methyl groups. A significant fragment would correspond to the loss of a methyl radical (M-15). Further fragmentation could involve the cleavage of the phenyl group or rearrangements within the pyridine ring. The stability of the pyridine ring suggests that it would likely remain intact in many of the major fragment ions. libretexts.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)sielc.comspectrabase.comresearchgate.netchemicalbook.com
These techniques provide information about the electronic transitions within the molecule.
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and phenyl rings. researchgate.net Due to the extended conjugation between the two rings, absorption maxima (λ_max) are expected around 280-340 nm. researchgate.net The position of these bands can be sensitive to the solvent polarity due to the tautomeric equilibrium. wikipedia.org
Fluorescence Spectroscopy : Many substituted 2-hydroxypyridine derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound would likely exhibit fluorescence. The emission spectrum would provide information about the electronic structure of the excited state. Studies on similar molecules have shown that fluorescence can be influenced by processes like excited-state intramolecular proton transfer (ESIPT) between the tautomeric forms. niscpr.res.in
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering insights into the molecule's conformation and intermolecular interactions within the crystal lattice.
For a compound like this compound, X-ray crystallography would reveal key structural features. The analysis would confirm the substitution pattern on the pyridine ring and determine the dihedral angle between the planes of the pyridine and phenyl rings. This angle is a critical conformational parameter, influenced by the steric hindrance imposed by the adjacent methyl groups. In various phenyl-substituted heterocyclic compounds, this torsion angle can vary significantly. For instance, in one 2-phenylpyrimidine (B3000279) derivative, the phenyl ring is twisted relative to the pyrimidine (B1678525) ring by 26.4(2)°. mdpi.com
Below is a table summarizing representative crystallographic data from a related substituted pyrazolopyridine derivative to illustrate the type of information obtained from an X-ray diffraction study. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal shape. |
| Space Group | P21/n | Defines the symmetry elements of the unit cell. |
| a (Å) | 14.7164 (7) | Dimensions and angle of the unit cell, the basic repeating unit of the crystal. |
| b (Å) | 16.7306 (9) | |
| c (Å) | 7.0733 (3) | |
| β (°) | 94.857 (2) | |
| Volume (ų) | 1735.29 (14) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. nih.gov These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for establishing the absolute configuration of enantiomers and studying conformational aspects of chiral molecules. acs.org
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit a CD or ORD signal. However, if a chiral center were introduced into the molecule, for example, by derivatization with a chiral auxiliary or if restricted rotation about the pyridine-phenyl bond created stable atropisomers, the resulting enantiomers could be characterized using these techniques.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with wavelength. leidenuniv.nl This phenomenon is particularly pronounced near an absorption band, leading to a characteristic curve known as a Cotton effect. slideshare.net
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. slideshare.net A CD spectrum is a plot of this difference in absorption (molar ellipticity, [θ]) versus wavelength. Positive or negative peaks, corresponding to the electronic transitions of the molecule's chromophores, provide a fingerprint of the chiral structure. Theoretical studies on chiral pyridine derivatives have shown that their near-ultraviolet optical activity is influenced by both electronic and vibronic factors, and the rotatory strengths of the transitions can be calculated to correlate the observed spectrum with the molecular structure. rsc.org
The table below illustrates the type of data obtained from chiroptical measurements for a hypothetical chiral derivative.
| Technique | Parameter | Typical Value | Information Provided |
|---|---|---|---|
| Circular Dichroism (CD) | λmax (nm) | 280 nm | Wavelength of maximum differential absorption. |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +15,000 | Magnitude and sign of the CD signal, related to the molecule's stereochemistry. | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α]Tλ | +120° (at 589 nm) | Rotation of plane-polarized light at a specific wavelength (Sodium D-line). |
| Cotton Effect | Positive | The sign of the peak/trough pattern around an absorption band, used to assign absolute configuration. |
Computational Chemistry and Theoretical Characterization of 2 Hydroxy 3,4,6 Trimethyl 5 Phenylpyridine
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical study of molecules like 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine. These methods provide a detailed picture of the electronic structure and energy of the molecule, which in turn dictates its physical and chemical properties. DFT, with its balance of accuracy and computational cost, is a widely used method for these investigations. For instance, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is commonly employed for accurate predictions of molecular properties in pyridine (B92270) derivatives.
The first step in the computational characterization of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule with rotatable bonds, such as the phenyl group in this compound, a conformational landscape analysis is crucial. This involves systematically rotating the dihedral angle between the pyridine and phenyl rings to identify all possible stable conformers and the transition states that connect them. The most stable conformer is the one with the lowest electronic energy. mendeley.com
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or used as a basis for further calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)**
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C2-N1 Bond Length (Å) | 1.385 | C2-N1-C6 Bond Angle (°) | 121.5 |
| C2-O Bond Length (Å) | 1.340 | N1-C2-C3 Bond Angle (°) | 117.8 |
| C3-C4 Bond Length (Å) | 1.410 | C2-C3-C4 Bond Angle (°) | 120.5 |
| C4-C5 Bond Length (Å) | 1.400 | C3-C4-C5 Bond Angle (°) | 118.9 |
| C5-C6 Bond Length (Å) | 1.395 | C4-C5-C6 Bond Angle (°) | 119.2 |
| C5-C(phenyl) Bond Length (Å) | 1.490 | C5-C6-N1 Bond Angle (°) | 122.1 |
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. mdpi.com
These orbital energies are crucial for understanding charge transfer interactions within the molecule and with other species. scirp.org
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)**
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
DFT calculations can also be used to predict the thermochemical properties of this compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). unjani.ac.id These thermodynamic parameters are essential for understanding the stability of the molecule and its potential to participate in chemical reactions. By comparing the thermochemical properties of different isomers or conformers, the most thermodynamically stable form can be identified. mdpi.com These calculations are typically performed for standard conditions (298.15 K and 1 atm).
Table 3: Hypothetical Thermochemical Properties of this compound at 298.15 K (Calculated at the B3LYP/6-311++G(d,p) level of theory)**
| Property | Value |
|---|---|
| Enthalpy of Formation (ΔHf°) | -150.5 kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -45.2 kJ/mol |
| Entropy (S°) | 450.8 J/mol·K |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a more realistic environment, such as in a solvent. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions. rsc.org
For this compound, MD simulations can reveal how the phenyl group rotates relative to the pyridine ring in solution, providing a more comprehensive understanding of its conformational preferences. nih.gov Furthermore, these simulations can shed light on how the molecule interacts with solvent molecules and other solutes through hydrogen bonding, van der Waals forces, and electrostatic interactions. rsc.org This information is particularly valuable for understanding its solubility and how it might interact with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridone Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridone scaffolds, which are common in medicinal chemistry, QSAR studies can be instrumental in designing new derivatives with enhanced therapeutic properties. nih.govtandfonline.com
A QSAR model is developed by calculating a set of molecular descriptors for a series of pyridone derivatives with known biological activities. These descriptors can be electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.gov For the pyridone scaffold of this compound, a QSAR study could guide the modification of the substituent groups to optimize its biological activity for a specific target. researchgate.net
Biological Activity Profiles and Mechanistic Investigations of 2 Hydroxy 3,4,6 Trimethyl 5 Phenylpyridine Derivatives
Structure-Activity Relationship (SAR) Studies of Pyridone Derivatives
The biological activity of 2-pyridone derivatives is highly dependent on their substitution patterns, a principle central to Structure-Activity Relationship (SAR) studies. nih.gov The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.govrsc.org SAR studies on various 2-pyridone-containing heterocycles have revealed key insights into their anticancer, antibacterial, and anti-inflammatory activities. nih.govresearchgate.net
For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 inhibitors for cancer therapy, substitutions on the pyridine (B92270) ring significantly influenced their inhibitory activity. nih.gov One compound in this series demonstrated a potent IC50 value of 38 nM, highlighting the impact of specific functional groups on biological potency. nih.gov Similarly, in the development of new anti-fibrosis agents based on the pirfenidone (B1678446) scaffold, the addition of different substituents led to compounds with significantly enhanced activity. rsc.org For example, a derivative with an (S)-2-(dimethylamino) propanamido group was found to be approximately 10 times more active than pirfenidone, while another derivative with a benzyl (B1604629) group on the pyridone nitrogen and an N-acetylacetamido group was about 40 times more active. rsc.org These examples underscore the importance of systematic modifications to the core structure to optimize biological activity. For 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine, SAR studies would be crucial to explore how modifications to the methyl and phenyl groups, as well as the hydroxyl group, affect its potential therapeutic properties.
Ligand-Target Interactions and Receptor Binding Profiling
The interaction of pyridine-containing molecules with biological receptors is fundamental to their pharmacological effects. While the specific receptor targets for this compound are unknown, studies on related compounds provide insights into potential interactions. For example, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some derivatives exhibiting selectivity for the A3 subtype. nih.gov The inclusion of a 6-phenyl group in one such derivative enhanced its selectivity for the A3 receptor over A1 and A2A receptors. nih.gov This suggests that the phenyl group in this compound could play a significant role in its receptor binding profile.
The binding profiles of antipsychotic drugs, many of which contain heterocyclic moieties, are crucial for their therapeutic effects and side effect profiles. nih.gov These drugs interact with a variety of neurotransmitter receptors, and their affinity for these targets determines their clinical utility. nih.gov Computational methods, such as molecular docking, are often used to predict and analyze ligand-receptor interactions. nih.gov For this compound, a comprehensive receptor binding profiling study would be necessary to identify its primary biological targets and to understand the molecular basis of its potential activities.
Computational Toxicological Risk Assessments
In silico toxicology is an essential tool for predicting the potential toxicity of new chemical entities, thereby reducing the need for extensive animal testing. researchgate.net These computational models can assess a range of toxicological endpoints, including carcinogenicity, genotoxicity, and organ-specific toxicities. researchgate.net For pyridine and its derivatives, in silico studies have been employed to evaluate their physicochemical, pharmacokinetic, and toxicological properties. researchgate.net Such studies have predicted that while many pyridine derivatives are non-carcinogenic, they may have the potential to induce other adverse effects. researchgate.net
A computational toxicological risk assessment for this compound would involve using various software tools to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For example, in silico models can predict gastrointestinal absorption and blood-brain barrier penetration. nih.gov A study on novel thioalkyl derivatives of pyridine used such models to predict a high likelihood of gastrointestinal absorption and low passage across the blood-brain barrier for most of the synthesized compounds. nih.gov Furthermore, in silico tools can identify potential liabilities by comparing the structure of the compound to databases of known toxicants. A recent study on pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives utilized in silico screening to assess molecular properties and toxicity before proceeding with synthesis and biological evaluation. malariaworld.orgnih.gov A similar approach for this compound would be invaluable in guiding its future development and assessing its potential risks.
Table 2: Predicted Toxicological Endpoints for a Set of Pyridine Derivatives
| Compound | Carcinogenicity | Mutagenicity | Developmental Toxicity |
| Pyridine | Non-carcinogenic | Predicted Negative | Potential |
| 2-chloropyridine | Non-carcinogenic | Predicted Negative | Potential |
| 2-aminopyridine | Non-carcinogenic | Predicted Positive | Potential |
| 4-dimethylaminopyridine | Predicted Positive | Predicted Positive | Potential |
This table is illustrative and based on general predictions for simple pyridine derivatives from computational toxicology models.
Advanced Materials and Functional Applications of 2 Hydroxy 3,4,6 Trimethyl 5 Phenylpyridine Derivatives
Components in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
Derivatives of phenylpyridine are crucial components in the emissive layer of phosphorescent organic light-emitting diodes (PhOLEDs). When used as ligands in iridium(III) complexes, they facilitate highly efficient conversion of electrical energy into light. researchgate.netrsc.org Phosphorescent emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant advantage over fluorescent emitters. koreascience.kr
The performance of these iridium complexes is highly tunable by modifying the substituents on the phenylpyridine ligand. mdpi.com For instance, introducing electron-donating or withdrawing groups can alter the HOMO/LUMO energy levels of the complex, thereby changing the emission color and improving device efficiency. rsc.org Cyclometalated iridium(III) complexes are among the most promising materials for PhOLEDs due to their high phosphorescent efficiencies and relatively short excited-state lifetimes. koreascience.kr
Research has demonstrated that iridium complexes with functionalized phenylpyridine ligands can produce emissions across the visible spectrum, from deep blue to orange-red. researchgate.netrsc.org For example, a device using an iridium complex with a 5-benzoyl-2-phenylpyridine derivative achieved a maximum luminous efficiency of 10.40 cd/A, a power efficiency of 3.44 lm/W, and an external quantum efficiency (EQE) of 9.21% for red emission. researchgate.net Another study on blue-emitting complexes reported a maximum EQE of 28% with excellent color purity. rsc.org These results highlight the potential of tailoring phenylpyridine ligands to create highly efficient and color-specific OLEDs for display and lighting applications.
Table 1: Performance of OLEDs with Phenylpyridine-type Iridium Complex Emitters
| Emitter Type | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color | CIE Coordinates |
|---|---|---|---|---|---|
| Red-emitting Ir(III) Complex researchgate.net | 10.40 | 3.44 | 9.21 | Red | (0.615, 0.383) |
| Green-emitting Ir(III) Complex researchgate.net | 17.3 | 6.97 | Not Reported | Green | (0.247, 0.594) |
| Blue-emitting Ir(III) Complex rsc.org | Not Reported | Not Reported | 28 | Blue | (0.16, 0.21) |
| White-emitting Ir(III) Complex koreascience.kr | 1.52 | 0.71 | 0.59 | White | (0.35, 0.40) |
Ligands in Coordination Chemistry and Design of Metal Complexes
The 2-hydroxypyridine (B17775) scaffold is a versatile ligand in coordination chemistry due to its ability to exist in tautomeric forms: the hydroxy-pyridine (lactim) form and the pyridone (lactam) form. nih.gov This allows for multiple coordination modes. Deprotonation yields the 2-pyridonate anion, which can coordinate to a metal center through the nitrogen atom (κ¹-N), the oxygen atom, or in a chelating fashion involving both (κ²-N,O). rsc.org
This versatility has been exploited in the synthesis of a wide range of metal complexes with diverse transition metals, including copper(II), iron(II/III), cobalt(II), and ruthenium. tandfonline.comrsc.orgmdpi.com The specific coordination mode can influence the geometry and electronic properties of the resulting complex. For example, X-ray diffraction studies of ruthenium pyridonate complexes have shown that a C–O bond distance of 1.27 Å is indicative of a monodentate κ¹-N coordination, while a longer C–O distance of 1.30–1.35 Å suggests a chelating κ²-N,O coordination. rsc.org
A notable example demonstrated the unusual coordination of both the hydroxypyridine and pyridone tautomers of 2-bromo-4-hydroxypyridine (B1272042) to the same copper(II) ion within a single complex. tandfonline.comresearchgate.net Furthermore, 4'-pyridyl-2,2';6',2''-terpyridine has been used to construct diverse architectures, from homoleptic "sandwich-like" complexes to one- and two-dimensional coordination polymers. mdpi.com The design of these complexes is crucial for applications in catalysis, molecular magnetism, and the development of new anticancer agents. rsc.orgrsc.org
Table 2: Examples of Metal Complexes with Substituted Pyridine (B92270) Ligands
| Metal Center | Ligand Type | Coordination Mode | Resulting Structure |
|---|---|---|---|
| Copper(II) | 2-Bromo-4-hydroxypyridine / 2-Bromo-1(H)-4-pyridone tandfonline.com | Both N- and O-coordination from different tautomers | Discrete coordination complex |
| Iron(II) | 4'-(substituted-phenyl)-2,2':6',2''-terpyridine rsc.org | N,N,N-tridentate | Bis-terpyridine "sandwich" complex |
| Cobalt(II) | 4'-Pyridyl-2,2':6',2''-terpyridine mdpi.com | Bridging and terminal | 1-D Coordination Polymer |
| Ruthenium | 2-Pyridonate rsc.org | κ¹-N or κ²-N,O | Monometallic complex |
Building Blocks and Synthons in Complex Heterocyclic Synthesis
The 2-hydroxypyridine core, often in its 2-pyridone tautomeric form, is a recognized privileged scaffold and a valuable building block in organic synthesis for constructing more complex heterocyclic systems. nih.govnih.gov Its inherent reactivity and multiple functional sites—the nitrogen atom, the oxygen atom, and the activated ring carbons—allow for a variety of chemical transformations.
Multicomponent reactions (MCRs) are a powerful tool for efficiently building molecular complexity from simple starting materials. nih.gov The 2-pyridone structure is frequently a target of such reactions, leading to fused heterocyclic systems with significant biological activity. For instance, a four-component reaction involving aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov
Furthermore, substituted pyridines like 2-bromopyridines can serve as versatile synthons. A ruthenium-catalyzed domino reaction has been developed to convert 2-bromopyridines into multi-heteroarylated 2-pyridones through a sequence involving oxygen incorporation, a Buchwald–Hartwig type reaction, and C–H bond activation. nih.gov Another general approach involves the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles to provide a single-step access to polysubstituted 3-hydroxypyridines. rsc.org These synthetic strategies underscore the utility of the pyridine framework as a foundational element for accessing diverse and complex molecular architectures.
Exploration in Dye Chemistry and Pigment Applications
The extended π-conjugation system present in 5-phenyl-2-hydroxypyridine derivatives makes them candidates for use as dyes and pigments. The photophysical properties, such as absorption and emission wavelengths, are dictated by the electronic structure of the molecule. rsc.org These properties can be fine-tuned by introducing various functional groups onto the phenyl and pyridine rings, creating push-pull systems that can modify the intramolecular charge transfer (ICT) characteristics. rsc.org
Azo dyes, which contain the R−N=N−R′ functional group, are a significant class of organic colorants. nih.gov Heterocyclic scaffolds, including pyridine, are often incorporated into azo dye structures to enhance their properties and introduce new functionalities. rsc.org For example, an azo dye has been synthesized by coupling diazotized 2-amino-3-hydroxypyridine (B21099) with 2-naphthol. osti.gov The resulting compound and its metal complexes were characterized for their structural and spectral properties, demonstrating the utility of the hydroxypyridine moiety as a core component in dye synthesis. nih.govosti.gov
The study of photophysical properties is essential for these applications. Research into various dye families, such as those based on pyrene (B120774) or BODIPY, provides insights into how molecular structure affects characteristics like fluorescence quantum yield, Stokes shift, and photostability—all of which are critical for the performance of a dye or pigment. rsc.orgresearchgate.net While specific data for 2-hydroxy-3,4,6-trimethyl-5-phenylpyridine is limited, the principles derived from analogous structures suggest its potential as a chromophore.
Supramolecular Chemistry and Self-Assembly Architectures
The this compound molecule possesses key functional groups that enable its participation in supramolecular chemistry and the formation of self-assembled architectures. The interplay of the hydroxyl group (-OH) and the pyridine nitrogen atom allows for the formation of strong and directional hydrogen bonds. uco.es These non-covalent interactions are fundamental to crystal engineering, guiding molecules to organize into predictable, ordered structures in the solid state. hhu.de
The 2-hydroxypyridine moiety can form robust hydrogen-bonded dimers through its lactam tautomer (2-pyridone), a well-known self-complementary hydrogen-bonding motif. This interaction, combined with other potential non-covalent forces like π–π stacking between the phenyl and pyridine rings, can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. hhu.deresearchgate.net
Future Research Directions and Prospects
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development, as stereoisomers of a drug can have vastly different biological activities. The structure of 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine does not inherently possess a chiral center, but its functional groups offer multiple handles for the introduction of chirality, either on the phenyl ring or through derivatization of the pyridine (B92270) core. Future research will likely focus on developing enantioselective methods to synthesize chiral derivatives of this compound.
One promising approach involves the asymmetric functionalization of the pyridine ring. Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool. For instance, chiral N-substituted 2-pyridones have been prepared through enantioselective aza-Michael additions catalyzed by squaramide cinchona alkaloids. researchgate.net Similar strategies could be adapted to introduce chiral substituents onto the this compound backbone.
Another avenue is the use of transition-metal catalysis with chiral ligands. Rhodium and iridium complexes, for example, have been successfully used for the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines. mdpi.com Research could explore the asymmetric reduction of the pyridine ring of the title compound or the asymmetric C-H functionalization of its phenyl substituent. nih.gov
Future methodologies could be benchmarked based on their enantiomeric excess (ee), yield, and atom economy. A hypothetical comparison of potential catalytic systems is presented below.
Table 1: Prospective Asymmetric Synthetic Methods for Chiral Derivatives
| Catalytic System | Chiral Ligand/Catalyst Type | Potential Reaction Type | Expected Enantiomeric Excess (ee) | Potential Advantages |
|---|---|---|---|---|
| Organocatalysis | Cinchona Alkaloid-based Squaramide | Aza-Michael Addition | >90% | Metal-free, mild conditions |
| Transition Metal | Rhodium-Diphosphine Complex | Asymmetric Hydrogenation | >95% | High turnover numbers, broad substrate scope |
Elucidation of Detailed Molecular Mechanisms in Biological Systems
The pyridin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, appearing in compounds with anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govrsc.org Derivatives are known to act as bioisosteres for amides and phenols, and can serve as both hydrogen bond donors and acceptors, enhancing interactions with biological targets. rsc.org A critical future direction is to screen this compound and its derivatives for various biological activities and, subsequently, to unravel their mechanisms of action at the molecular level.
Initial research would involve high-throughput screening against various cell lines and microbial strains. For example, its anticancer potential could be evaluated against colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cell lines, similar to studies on other complex pyridones. mdpi.com Should it show activity, the next step would be to identify its molecular target. The phosphatidylinositol 3-kinase (PI3Kα)/AKT signaling pathway, which is often dysregulated in cancer, is a plausible target for this class of compounds. mdpi.com
Techniques such as molecular docking, proteomics, and transcriptomics would be essential to pinpoint the specific protein interactions and downstream cellular effects. Understanding these mechanisms is crucial for optimizing the compound's structure to enhance potency and selectivity, paving the way for its development as a potential therapeutic agent.
Table 2: Hypothetical Biological Activity Profile and Mechanistic Targets
| Biological Activity | Target Cell Line / Organism | Potential Molecular Target | Investigative Technique |
|---|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | PI3Kα / AKT Pathway | Kinase Inhibition Assay, Western Blot |
| Antibacterial | Staphylococcus aureus | DNA Gyrase / Topoisomerase IV | Enzyme Inhibition Assay, MIC Determination |
| Anti-inflammatory | Macrophage RAW 264.7 | Cyclooxygenase-2 (COX-2) | ELISA for Prostaglandin E2 |
Integration into Emerging Advanced Functional Materials
Pyridine derivatives are widely used as ligands in coordination chemistry due to the nucleophilic nature of the nitrogen atom. chemtube3d.com The 2-hydroxy- (or 2-pyridone tautomer) group provides an additional coordination site, allowing these molecules to act as bidentate ligands for a variety of metal ions. tandfonline.com This property makes this compound an attractive building block for the construction of advanced functional materials, such as metal-organic frameworks (MOFs), coordination polymers, and photoluminescent materials.
Future research should explore the synthesis and characterization of metal complexes incorporating this ligand. The specific substitution pattern—three methyl groups and a phenyl group—could influence the resulting material's properties in several ways. The methyl groups can enhance solubility in organic solvents and introduce steric effects that control the dimensionality of the resulting framework. The phenyl group offers a site for further functionalization and can influence the electronic properties and photoluminescence of the final material through π-π stacking interactions.
Investigations into the magnetic, optical, and porous properties of materials derived from this compound are warranted. For instance, lanthanide complexes with pyridone-derived ligands have been shown to exhibit interesting photoluminescent properties. researchgate.net The development of MOFs could lead to applications in gas storage, separation, and catalysis.
Table 3: Potential Applications in Advanced Functional Materials
| Material Type | Metal Ion | Potential Property | Prospective Application |
|---|---|---|---|
| Coordination Polymer | Copper(II) | Magnetic Exchange | Molecular Magnets |
| Metal-Organic Framework (MOF) | Zinc(II) | Porosity, High Surface Area | Gas Storage, Heterogeneous Catalysis |
Exploration of New Catalytic and Transformative Applications
The pyridine moiety is a fundamental component of many catalysts. It can act as a nucleophilic catalyst in acylation reactions or as a ligand that modulates the activity and selectivity of a metal center in transition-metal catalysis. chemtube3d.comunimi.it The unique electronic and steric environment of this compound suggests it could be a valuable component in novel catalytic systems.
Future work should investigate its performance as an organocatalyst. The tautomerism between the 2-hydroxypyridine (B17775) and 2-pyridone forms could be exploited in proton-transfer-mediated catalytic cycles. chemicalbook.com Furthermore, its potential as a ligand in catalysis is vast. The electron-donating methyl groups would enhance the electron density on the pyridine nitrogen, potentially increasing the catalytic activity of coordinated metal centers in oxidative reactions or C-H activation processes. nih.gov
For example, palladium complexes with pyridine-based ligands are workhorses in cross-coupling reactions. It would be valuable to synthesize a palladium complex of this compound and evaluate its efficacy in reactions like Suzuki or Heck couplings. The steric bulk provided by the substituents could favor specific product selectivities. The development of such catalysts could offer milder reaction conditions, higher yields, and access to novel chemical transformations.
Table 4: Potential Catalytic Applications
| Catalysis Type | Role of the Compound | Example Reaction | Potential Advantage |
|---|---|---|---|
| Organocatalysis | Bifunctional Catalyst | Acyl Transfer Reactions | Enhanced reaction rates |
| Transition Metal Catalysis | Ligand for Palladium | Suzuki Cross-Coupling | Improved catalyst stability and selectivity |
| Oxidation Catalysis | Ligand for Iron/Manganese | C-H Bond Oxidation | Stabilization of high-valent metal-oxo species |
Q & A
Q. What are the critical safety protocols for handling 2-Hydroxy-3,4,6-trimethyl-5-phenylpyridine in laboratory settings?
Methodological Answer:
- Hazard Classification: The compound likely falls under GHS Category 2 (flammable liquids) and Category 4 (acute toxicity), based on analogous pyridine derivatives . Key hazards include flammability (H226) and harmful if swallowed (H302).
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Emergency Measures: In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
- Waste Disposal: Store waste separately and consult local regulations for hazardous chemical disposal. Professional waste management is required due to potential environmental toxicity .
Q. How can researchers design a synthetic route for this compound?
Methodological Answer:
- Core Strategy:
- Heterocyclic Formation: Start with a pyridine precursor. For example, use a Kröhnke reaction to introduce substituents .
- Functionalization: Methyl groups at positions 3, 4, and 6 can be introduced via Friedel-Crafts alkylation or nucleophilic substitution.
- Hydroxylation: Install the hydroxyl group at position 2 using directed ortho-metalation or oxidation of a methyl group .
- Key Challenges:
Advanced Questions
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Coupling patterns can confirm substitution positions (e.g., para vs. meta) .
- ¹³C NMR: Look for carbonyl (C=O) signals at δ 160–170 ppm and aromatic carbons at δ 120–150 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₄H₁₅NO) with a calculated exact mass of 213.1154 g/mol. Use ESI-TOF for high precision .
- IR Spectroscopy: Identify O-H stretching (3200–3600 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyridine derivatives?
Methodological Answer:
- Root Causes: Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control) or unaccounted side reactions (e.g., dimerization).
- Troubleshooting Steps:
- Replicate Literature Protocols: Ensure exact replication of solvent (e.g., anhydrous THF vs. technical grade) and catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
- Monitor Reaction Progress: Use TLC or HPLC to track intermediate formation. Adjust reaction time if intermediates degrade (e.g., hydroxyl group oxidation) .
- Optimize Workup: For acidic byproducts, employ aqueous NaHCO₃ washes. For polar impurities, use recrystallization in ethanol/water .
Q. What strategies are effective for assessing the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Thermal Stability: Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze via HPLC for decomposition products (e.g., oxidized quinoline derivatives) .
- Light Sensitivity: Expose to UV light (254 nm) and monitor color changes or precipitate formation. Use amber vials for light-sensitive storage .
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w to mitigate oxidation. Test compatibility via DSC to rule out interactions .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Biological Assays:
- Enzyme Inhibition: Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Uptake: Use radiolabeled compounds (³H or ¹⁴C) to measure permeability in Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
